辛伐他汀-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

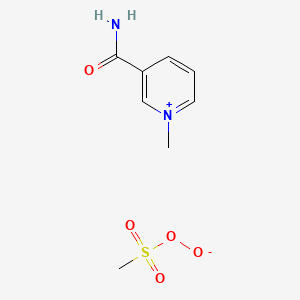

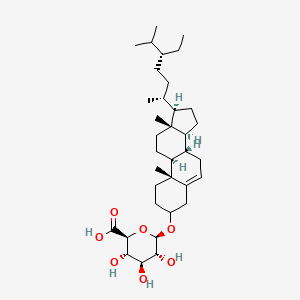

辛伐他汀-d6是辛伐他汀的氘代形式,辛伐他汀是一种属于他汀类药物的降脂药物。它主要用作内标,用于各种分析应用中辛伐他汀的定量分析。该化合物以存在六个氘原子为特征,这六个氘原子取代了辛伐他汀分子中的六个氢原子,从而在质谱分析中提供了增强的稳定性和可追溯性 .

科学研究应用

辛伐他汀-d6在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。它的一些主要应用包括:

分析化学: 用作质谱分析中的内标,用于定量分析辛伐他汀及其代谢物。

药代动力学: 在药代动力学研究中使用,以追踪辛伐他汀在生物系统中的吸收、分布、代谢和排泄。

生物医学研究: 研究其在各种疾病(包括心血管疾病、癌症和神经退行性疾病)中的潜在治疗作用。

工业应用: 用于含有辛伐他汀的药物制剂的开发和质量控制 .

作用机制

辛伐他汀-d6通过抑制羟甲基戊二酰辅酶A还原酶发挥作用。该酶催化羟甲基戊二酰辅酶A转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。通过抑制该酶,this compound降低了肝脏中胆固醇的产生,从而导致血浆胆固醇水平降低。参与该机制的分子靶点和途径包括脂质代谢的调节以及与胆固醇稳态相关的各种信号通路的调节 .

生化分析

Biochemical Properties

Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, simvastatin-d6 reduces the production of cholesterol in the body .

Cellular Effects

Simvastatin-d6 has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

Simvastatin-d6 exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, simvastatin-d6 has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .

Temporal Effects in Laboratory Settings

Over time, simvastatin-d6 has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including simvastatin-d6, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .

Dosage Effects in Animal Models

The effects of simvastatin-d6 vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .

Metabolic Pathways

Simvastatin-d6 is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Transport and Distribution

Simvastatin-d6 is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that simvastatin-d6 may localize to this organelle to exert its effects .

准备方法

合成路线和反应条件

辛伐他汀-d6的合成涉及将氘原子掺入辛伐他汀分子中。这可以通过多种方法实现,包括氘交换反应和使用氘代试剂。一种常见的方法是氢-氘交换反应,其中辛伐他汀在催化剂存在下用氘气处理,导致氢原子被氘原子取代 .

工业生产方法

This compound的工业生产通常涉及大规模的氘交换反应反应条件,如温度、压力和催化剂类型,已针对获得氘代产物的高产率和纯度进行了优化 .

化学反应分析

反应类型

辛伐他汀-d6会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于该化合物的分析应用及其作为内标的作用至关重要。

常用试剂和条件

氧化: this compound可以在受控条件下使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,this compound的氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式。取代反应导致形成具有不同官能团的取代衍生物 .

相似化合物的比较

辛伐他汀-d6由于其氘代性质而独一无二,这在分析应用中提供了增强的稳定性和可追溯性。类似的化合物包括其他氘代他汀类药物和非氘代他汀类药物,例如:

阿托伐他汀: 另一种用于降低胆固醇水平的他汀类药物,但不含氘原子。

普伐他汀: 一种具有不同化学结构和药代动力学特征的他汀类药物。

瑞舒伐他汀: 以其降低低密度脂蛋白胆固醇水平的高效性而闻名。

This compound因其在分析化学中作为内标的特殊用途而脱颖而出,在各种研究和工业应用中提供了准确可靠的辛伐他汀定量分析。

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-QDGXURMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?

A1: Simvastatin-d6 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)